molecular formula C9H17NO2 B128232 Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate CAS No. 74892-82-3

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate

Numéro de catalogue: B128232
Numéro CAS: 74892-82-3
Poids moléculaire: 171.24 g/mol
Clé InChI: GHBNOCBWSUHAAA-HTQZYQBOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate (CAS 74892-82-3) is a chiral piperidine derivative with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . It features two stereocenters at the 2R and 4R positions, conferring distinct stereochemical properties critical for its applications in pharmaceuticals and asymmetric catalysis . The compound is typically a liquid or powder with a purity range of 95–99% and is commercially available in quantities from 250 mg to 25 g, priced between €39 and €559 depending on scale .

Propriétés

IUPAC Name

ethyl (2R,4R)-4-methylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBNOCBWSUHAAA-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H](CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246524
Record name Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74892-82-3
Record name Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74892-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Reaction Overview and Stepwise Mechanism

The method disclosed in CN108047125A begins with 4-methyl-2-cyanopiperidine as the starting material, proceeding through four stages: hydrolysis, esterification, cis-trans isomer separation, and L-tartaric acid resolution.

Hydrolysis of 4-Methyl-2-Cyanopiperidine

Heating 4-methyl-2-cyanopiperidine with 6N hydrochloric acid under reflux (100°C, 5 hours) yields 4-methyl-2-piperidinecarboxylic acid hydrochloride. This step achieves quantitative conversion by leveraging the nucleophilic attack of water on the nitrile group, facilitated by acidic conditions. The crude product is purified via ethanol/methyl tert-butyl ether (MTBE) pulping to remove inorganic salts, yielding a crystalline solid (2.1 kg from 2.0 kg starting material).

Esterification with Ethanol and Thionyl Chloride

The hydrochloride intermediate undergoes esterification using absolute ethanol and thionyl chloride (SOCl₂) as the acylating agent. Cooling the reaction to 10°C during SOCl₂ addition minimizes exothermic side reactions. Refluxing for 5–6 hours ensures complete conversion to 4-methyl-2-piperidinecarboxylate ethyl ester hydrochloride. Distillation under reduced pressure removes excess ethanol, yielding a viscous residue ready for isomer separation.

Cis-Trans Isomer Separation via Solvent Pulping

A mixed solvent system of MTBE and ethanol (16:1 v/v) induces crystallization of the cis-isomer as a hydrochloride salt, leaving the trans-isomer in the mother liquor. Filtration and solvent evaporation provide trans-4-methyl-2-piperidinecarboxylate ethyl ester hydrochloride with 98.5% diastereomeric excess (de). This step circumvents chromatographic separation, reducing costs and time.

L-Tartaric Acid Resolution

The trans-isomer is resolved using L-tartaric acid in acetone/ethanol (10:1 v/v), forming a diastereomeric salt. Recrystallization from acetone raises the ee of (2R,4R)-4-methyl-2-piperidinecarboxylate ethyl ester to >98%. Final dissociation with potassium carbonate yields the free base, achieving a 40% molar yield from the trans-isomer intermediate.

Process Optimization and Scalability

Key parameters influencing yield and purity include:

  • Hydrolysis Temperature : Reflux at 100°C ensures complete nitrile conversion without decarboxylation.

  • SOCl₂ Stoichiometry : A 1.3:1 molar ratio of SOCl₂ to carboxylic acid minimizes side-product formation.

  • Pulping Solvent Ratio : MTBE:ethanol >15:1 maximizes cis-isomer precipitation efficiency.

Table 1: Performance Metrics for Cyanopiperidine Route

StepYield (%)Purity (%)Key Conditions
Hydrolysis95996N HCl, 100°C, 5h
Esterification9098SOCl₂, EtOH, reflux
Isomer Separation8598.5 deMTBE:EtOH = 16:1, 4h pulping
Resolution4098 eeL-tartaric acid, acetone

Aspartic Acid-Derived Enantioselective Synthesis

Multistep Enantiocontrolled Pathway

CN102807523A outlines a synthesis starting from L-aspartic acid, involving selective esterification, Michael addition, cyclization, and stereochemical inversion.

Selective Esterification of L-Aspartic Acid

L-Aspartic acid is converted to its 4-alkyl ester hydrochloride using thionyl chloride in methanol. Protecting the α-carboxyl group with a tert-butyloxycarbonyl (Boc) group ensures regioselectivity in subsequent steps.

Michael Addition and Cyclization

Reaction with methyl acrylate forms a β-amino ester, which undergoes intramolecular cyclization under basic conditions (NaOH, 50°C) to yield (R)-N-Boc-4-oxopiperidine-2-carboxylic acid. Decarboxylation at 120°C generates the ketone intermediate.

Carbonyl Reduction and Stereochemical Inversion

Sodium borohydride reduces the ketone to cis-(2R,4S)-4-hydroxypiperidine-2-carboxylate. Activation of the hydroxyl group as a mesylate followed by SN2 substitution with methylmagnesium bromide inverts the configuration to trans-(2R,4R)-4-methylpiperidine-2-carboxylate.

Advantages and Limitations

This route achieves exceptional enantiomeric purity (>99% ee) but requires 12 synthetic steps with an overall yield of 15–20%. The use of Boc protection and Grignard reagents increases costs, making it less viable for large-scale production compared to the cyanopiperidine method.

Table 2: Comparative Analysis of Synthetic Routes

ParameterCyanopiperidine RouteAspartic Acid Route
Starting Material Cost$50/kg$320/kg
Total Steps412
Overall Yield44%18%
Enantiomeric Excess98%99.5%
ScalabilityIndustrialLaboratory

Critical Evaluation of Industrial Feasibility

Cost-Benefit Considerations

The cyanopiperidine route’s use of inexpensive reagents (HCl, ethanol, MTBE) and minimal chromatographic purification renders it economically superior for ton-scale production. In contrast, the aspartic acid pathway’s reliance on Boc-protected intermediates and SN2 alkylation limits its utility to high-value pharmaceuticals requiring ultrahigh ee .

Analyse Des Réactions Chimiques

Reduction Reactions

Catalytic Hydrogenation remains the most industrially significant process for this compound. Large-scale production leverages:

  • Catalyst : 10% Pd/C or Rh-based systems

  • Conditions : 30°C, 0.5 MPa H₂ pressure, 4-hour reaction time in ethanol

  • Yield : 91% with ≥97% purity

ParameterValueSource
Catalyst Loading10% Pd/C (15 g per 618 g substrate)
AdditivesFe(II) oxalate (3 g)
Optical Purity99.3% (HPLC)

Alternative catalysts like Raney Ni (20–100°C, 1–10 bar H₂) are reported but less common due to lower enantioselectivity .

Substitution Reactions

The ester group undergoes nucleophilic substitution under controlled conditions:

  • Reagents : SOCl₂ for ester-to-acid chloride conversion, followed by ethanol for re-esterification

  • Conditions : Reflux in ethanol with SOCl₂ (molar ratio 1:1.1)

  • Yield : 82–85% after purification

Hydrolysis and Resolution

Racemic mixtures are resolved via chiral tartaric acid derivatives:

  • Hydrolysis : 6N HCl reflux converts nitrile intermediates to carboxylic acids

  • Resolution : L-tartaric acid recrystallization achieves >98% ee for (2R,4R) isomer

StepConditionsOutcome
Cis-Trans SeparationMTBE slurry95% trans isomer
RecrystallizationAcetone/ethanol (1:2)ee ≥98%

Comparative Reaction Methodologies

Reaction TypeMethod A (Pd/C Hydrogenation)Method B (Raney Ni)
Temperature 30°C20–100°C
Pressure 0.5 MPa1–10 bar
Purity 99.3%≤95%
Scalability Industrial (5 L autoclave)Lab-scale

Method A is preferred for pharmaceutical applications due to superior stereochemical control .

Stability and Side Reactions

  • Thermal Degradation : Decomposes above 226°C (predicted boiling point)

  • Oxidative Sensitivity : Limited stability under strong oxidizers (e.g., NaOCl), necessitating inert atmospheres during storage

Analytical Characterization

Gas chromatography with chiral columns resolves all four stereoisomers:

IsomerRetention Time (min)Linear Range (µg/mL)
(2R,4R)12.32.38–28.57
(2S,4S)13.82.38–142.92
(2R,4S)/(2S,4R)15.2 / 16.42.01–64.11

This method achieves RSD <1.5% for quantitative analysis .

Applications De Recherche Scientifique

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate exhibits notable biological activities:

  • Anticoagulant Properties : It serves as a key intermediate in the synthesis of Argatroban, a potent thrombin inhibitor used in anticoagulant therapy for patients with heparin-induced thrombocytopenia (HIT) and during percutaneous coronary interventions .
  • Potential Therapeutic Applications : Its ability to inhibit thrombin makes it valuable in treating ischemic conditions, potentially improving outcomes for patients suffering from acute ischemic stroke .

Case Studies and Research Findings

  • Argatroban Synthesis :
    • This compound is crucial in synthesizing Argatroban. Studies show that the compound's high selectivity for thrombin allows for effective anticoagulation without interacting with heparin-induced antibodies .
  • Pharmaceutical Development :
    • Research indicates that modifications of this compound can lead to derivatives with enhanced pharmacological profiles. For instance, variations in the ester group have been explored to optimize solubility and bioavailability .
  • Toxicological Studies :
    • Safety assessments classify this compound under acute toxicity categories but demonstrate manageable risk profiles when handled according to safety guidelines .

Mécanisme D'action

The mechanism of action of Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the target molecule .

Comparaison Avec Des Composés Similaires

Stereoisomers and Diastereomers

Compound Name Stereochemistry Key Differences Synthesis Yield Applications Price (per 10g)
Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate 2R,4R Reference compound 47.6% Pharmaceuticals, catalysis €226
Ethyl (2R,4S)-4-methyl-2-piperidinecarboxylate 2R,4S 4S configuration alters spatial arrangement 58.7% Argatroban impurity studies N/A
Ethyl (2S,4R)-4-methyl-2-piperidinecarboxylate 2S,4R Inverted 2S chiral center Not reported Research intermediates N/A

Implications of Stereochemistry :

  • The 4R configuration in the target compound enhances binding affinity in enzyme inhibition, whereas the 4S isomer (Argatroban Impurity 8) shows reduced activity in anticoagulant assays .
  • Diastereomers exhibit distinct boiling points and refractive indices due to altered molecular packing .

Piperidine Derivatives with Varied Substituents

Compound Name Structural Differences Similarity Score* Applications Hazard Profile
Ethyl 4-(2-fluorophenyl)-4-piperidinecarboxylate Fluorophenyl group at C4 0.85 Neuropharmacology H302 (oral toxicity)
Ethyl piperidine-4-carboxylate Ester group at C4 (no methyl) 0.95 Peptide synthesis Non-hazardous
Ethyl 2-(piperidin-4-yl)acetate Acetate chain at C2 0.97 Antibacterial agents H315 (skin irritation)

Key Observations :

  • Fluorophenyl derivatives (e.g., CAS 80142-03-6) demonstrate enhanced lipophilicity (LogP ~2.4) compared to the target compound (LogP 1.48), improving blood-brain barrier penetration .
  • Unsubstituted piperidines (e.g., Ethyl piperidine-4-carboxylate) lack stereochemical complexity, making them cheaper but less selective in drug design .

Research and Industrial Relevance

  • Pharmaceutical Intermediates : The target compound is a key intermediate in synthesizing Argatroban , a thrombin inhibitor, where stereochemical purity (>97%) is critical to avoid diastereomeric impurities .
  • Catalysis : Its rigid piperidine backbone facilitates asymmetric induction in hydrogenation reactions, outperforming flexible analogues like Ethyl piperidine-4-carboxylate .
  • Cost Efficiency : The optimized 47.6% yield reduces production costs by ~60% compared to earlier methods, making it viable for bulk manufacturing .

Activité Biologique

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate is an organic compound with significant biological relevance, particularly as an intermediate in pharmaceutical synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Chemical Formula : C₉H₁₇NO₂
  • CAS Number : 74863-85-7
  • Molecular Weight : Approximately 171.24 g/mol
  • Chirality : The compound is chiral, with two enantiomers that may exhibit different biological activities.

This compound primarily functions as a precursor in the synthesis of argatroban, a synthetic antithrombotic agent. Its mechanism involves:

  • Thrombin Inhibition : The compound binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is crucial for blood clot formation.
  • Substrate for Enzyme Interactions : It is utilized in biochemical assays to study enzyme interactions, particularly in the context of coagulation pathways .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Anticoagulant Properties : As an intermediate for argatroban, it plays a vital role in anticoagulation therapies for conditions like heparin-induced thrombocytopenia (HIT) and acute coronary syndromes.
  • Pharmacological Applications : Beyond its role in argatroban synthesis, this compound serves as a building block in the development of other pharmaceuticals due to its structural properties .

Case Studies and Experimental Data

Various studies have highlighted the significance of this compound in clinical and laboratory settings:

  • Synthesis and Yield Optimization :
    • A study demonstrated efficient synthetic routes involving catalytic hydrogenation processes to enhance yield and purity for pharmaceutical applications .
  • Comparative Studies :
    • Research comparing this compound with its enantiomer (Ethyl (2S,4S)-4-methyl-2-piperidinecarboxylate) indicated variations in biological activity, underscoring the importance of stereochemistry in pharmacodynamics .
  • Pharmacokinetic Studies :
    • Investigations into the pharmacokinetics of argatroban revealed that the intermediate compound significantly influences the drug's efficacy and safety profile during anticoagulation therapy .

Tables and Data Comparison

Compound NameCAS NumberBiological ActivitySimilarity Index
This compound74863-85-7Anticoagulant; Intermediate for argatroban0.96
Ethyl (2S,4S)-4-methyl-2-piperidinecarboxylate74892-82-3Potentially different anticoagulant properties0.94
Methyl 2-piperidinecarboxylate41994-45-0Used in various synthetic applications0.91

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves chiral resolution or stereoselective catalysis. A novel approach ( ) uses a three-step process starting from racemic ethyl 4-methyl-2-piperidinecarboxylate, resolving enantiomers via diastereomeric salt formation with L-(+)-tartaric acid. Critical parameters include reaction temperature (0–5°C for salt formation) and solvent selection (ethanol/water mixtures for crystallization). Enantiomeric purity (>99% ee) is validated using chiral HPLC or polarimetry .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Safety measures align with GHS classifications ( ):

  • Acute Toxicity (H302) : Use fume hoods and avoid ingestion.
  • Skin/Eye Irritation (H315/H319) : Wear nitrile gloves and safety goggles.
  • Respiratory Irritation (H335) : Employ respiratory protection during aerosol-generating steps.
    • Storage recommendations: Keep in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) during large-scale synthesis?

  • Methodological Answer : Challenges in scaling stereoselective synthesis arise from kinetic resolution inefficiencies. reports a 42.3% yield with >99% ee by optimizing diastereomeric salt crystallization (solvent ratio: ethanol/water = 3:1). Advanced approaches include dynamic kinetic resolution using transition-metal catalysts (e.g., Ru-based systems) or enzymatic methods (lipases for acyl transfer) to enhance ee .

Q. What analytical techniques are most effective for confirming stereochemical integrity and purity?

  • Methodological Answer :

  • X-ray Crystallography ( ): Resolves absolute configuration via single-crystal analysis.
  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases to separate enantiomers.
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupled with NOE experiments can confirm spatial arrangement of substituents (e.g., distinguishing (2R,4R) from (2S,4S) diastereomers) .

Q. How can low yields in multi-step syntheses involving this compound be addressed?

  • Methodological Answer : Low yields often stem from side reactions (e.g., epimerization or hydrolysis). highlights a four-step synthesis with Pd-catalyzed cross-coupling (Step 3.1: 40–100°C, tert-butyl alcohol, Cs₂CO₃ base). Mitigation strategies:

  • Inert Atmosphere : Use Schlenk lines to prevent oxidation.
  • Temperature Control : Gradual heating (e.g., 40°C → 100°C over 5.5 hours) minimizes decomposition.
  • Workup Optimization : Extract intermediates with dichloromethane/water to recover unreacted starting material .

Q. What role does this compound play as a chiral building block in drug development?

  • Methodological Answer : As a key intermediate in Argatroban (a thrombin inhibitor), its (2R,4R) configuration is critical for binding to serine proteases. details its use in condensation reactions with NG-(tert-butoxycarbonyl)-N²-nitro-L-arginine, followed by HCl-mediated deprotection. The stereochemistry ensures proper spatial alignment in the final API’s active site .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for similar synthetic routes?

  • Methodological Answer : Yield variations often arise from differences in catalysts, solvents, or workup protocols. For example:

  • Catalyst Loading : uses stoichiometric L-(+)-tartaric acid, while enzymatic methods (not cited here) may require lower catalyst amounts but longer reaction times.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but increase epimerization risk. Cross-referencing reaction conditions (e.g., vs. 1) and conducting DOE (Design of Experiments) can identify critical variables .

Application in Drug Synthesis

Q. What synthetic modifications enhance the compound’s utility in targeted drug delivery systems?

  • Methodological Answer : Functionalization at the piperidine nitrogen (e.g., benzylation or acylation) improves lipophilicity for blood-brain barrier penetration. demonstrates its use in synthesizing pyrrolo[1,2-b]pyridazine derivatives via multi-step reactions, where the ester group is retained for later hydrolysis to carboxylic acid prodrugs .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.